6-(Thiophen-2-ylmethyl)pyrimidin-4-amine
Overview
Description
6-(Thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of the hiv-1 recombinant reverse transcriptase .
Mode of Action
It’s known that similar compounds inhibit the activity of the hiv-1 recombinant reverse transcriptase , which is a key enzyme in the replication of HIV.
Biochemical Pathways
It’s known that similar compounds inhibit the activity of the hiv-1 recombinant reverse transcriptase , which plays a crucial role in the replication of HIV, thus affecting the viral replication pathway.
Result of Action
Similar compounds have been found to inhibit the activity of the hiv-1 recombinant reverse transcriptase , which could potentially lead to a decrease in the replication of HIV.
Biochemical Analysis
Biochemical Properties
6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as dihydrofolate reductase (DHFR), which is crucial in the folate metabolism pathway . The compound acts as an inhibitor of DHFR, thereby affecting the synthesis of nucleotides and, consequently, DNA replication and repair. Additionally, 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine has shown interactions with various proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, particularly those involving tyrosine kinases . By inhibiting these kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Studies have shown that 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and thus disrupting the folate metabolism pathway . This inhibition leads to a decrease in the synthesis of thymidylate, an essential component of DNA. Additionally, the compound interacts with tyrosine kinases, inhibiting their phosphorylation activity and thereby affecting downstream signaling pathways . These interactions result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine can lead to sustained inhibition of DHFR and tyrosine kinases, resulting in prolonged effects on cellular function . The compound’s stability and activity may be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine in animal models vary with dosage. At lower doses, the compound has been shown to effectively inhibit DHFR and tyrosine kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine is involved in several metabolic pathways, primarily those related to folate metabolism . The compound’s inhibition of DHFR disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleotides and amino acids . This disruption affects metabolic flux and can result in altered levels of various metabolites. Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic pathways .
Transport and Distribution
Within cells and tissues, 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the nucleus and cytoplasm, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine plays a crucial role in its activity and function. The compound has been observed to localize primarily in the nucleus and cytoplasm, where it interacts with DHFR and tyrosine kinases . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various reactions . Another method involves the refluxing of these intermediates with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-ylmethyl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a nucleophile on the pyrimidine ring.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Potassium Hydroxide: Used in the cyclization of thiophene-substituted chalcones with guanidine.
Acetylacetone and Ethylacetoacetate: Used in the refluxing of intermediates to obtain pyrimidopyrimidines.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and pyrimidopyrimidines, which can be further modified for specific applications .
Scientific Research Applications
6-(Thiophen-2-ylmethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical lead due to its biological activities such as anticancer, antibacterial, and anti-inflammatory properties
Biological Research: The compound is studied for its interactions with various biological targets and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-(thiophen-2-yl)pyrimidin-2-amine: This compound has a similar structure but with a methyl group at the 4-position of the pyrimidine ring.
6-chloro-2-(4-methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-4H-pyrimido[1,2-a]pyrimidine: Another similar compound with additional substitutions on the pyrimidine ring.
Uniqueness
6-(Thiophen-2-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiophene ring and a pyrimidine ring makes it a versatile scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
6-(thiophen-2-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZUTZIRWRRXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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